molecular formula C12H15BrN2O3 B1391615 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid CAS No. 1216435-59-4

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Cat. No. B1391615
CAS RN: 1216435-59-4
M. Wt: 315.16 g/mol
InChI Key: VFQHFZMMKPWPRH-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H15BrN2O3 . It has a molecular weight of 315.163 and is categorized under carboxylic acids . It is primarily used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, 5-Bromo-nicotinic acid, an initial reactant, is chlorinated with SOCl2, yielding 5-Bromo-nicotinate with a 90% yield . Then, 5-Bromo-nicotinamide is prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield . Finally, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile is obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield . The total yield is more than 48% by this method .

Scientific Research Applications

Synthesis and Ligand Potential

  • 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives have been explored in synthetic chemistry. For instance, a study conducted by Karimi and Långström (2002) involved the synthesis of a novel ligand for nicotinic receptors, demonstrating the compound's potential in neurochemical applications (Karimi & Långström, 2002).

Metabolic Pathways in Plants

  • Research by Scott (1967) investigated the incorporation of nicotinic acid into nicotine in tobacco plants, providing insights into the metabolic transformations involving nicotinic acid derivatives in plant biochemistry (Scott, 1967).

Application in Materials Science

  • A study by Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) explored the use of nicotinic acid derivatives, including piperidine-4-carboxylic acid, as additives in electrolytic coloring of anodized aluminum. This research highlights the compound's relevance in materials science and industrial applications (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Chiral Chemistry and Pharmaceutical Research

  • The compound's derivatives have been investigated for their role in chiral chemistry. Ali et al. (2016) conducted a study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, illustrating its significance in pharmaceutical research (Ali et al., 2016).

Development of Multifunctional Piperidines

  • Díaz, Fernández-Forner, Bach, and Lavilla (2008) reported the synthesis of multifunctional 1,3,5-trisubstituted piperidines starting from 5-bromonicotinic acid. This study underscores the versatility of the compound in creating diverse heterocyclic structures with potential therapeutic applications (Díaz, Fernández-Forner, Bach, & Lavilla, 2008).

Industrial Production of Nicotinic Acid

  • Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods to produce nicotinic acid from commercially available materials, emphasizing the compound's industrial and environmental significance (Lisicki, Nowak, & Orlińska, 2022).

properties

IUPAC Name

5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQHFZMMKPWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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